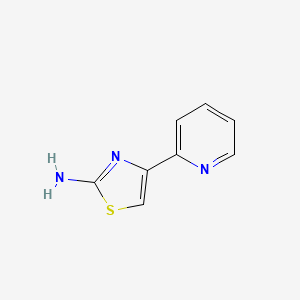

4-Pyridin-2-yl-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKHMTAXNXLDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360239 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-26-8 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Basic Properties of 4-Pyridin-2-yl-thiazol-2-ylamine

The this compound moiety represents a confluence of two critical pharmacophores in medicinal chemistry: the pyridine ring and the 2-aminothiazole core.[1] The 2-aminothiazole scaffold is a cornerstone in numerous FDA-approved drugs, prized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the pyridine ring is a ubiquitous feature in bioactive molecules, influencing solubility, metabolic stability, and receptor-binding interactions.[4] The combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, making an understanding of its fundamental chemical properties—particularly its basicity—essential for its application in drug design, coordination chemistry, and materials science.[5][6]

This guide provides a detailed exploration of the basic properties of this compound, moving from a first-principles analysis of its structure to practical methodologies for its synthesis and characterization. We will dissect the contributions of each nitrogen atom to the overall basicity, discuss experimental and computational approaches to quantify this property, and provide field-proven protocols for its synthesis.

Structural Analysis of Basicity: A Tale of Three Nitrogens

The basicity of this compound is a complex interplay of the properties of its three distinct nitrogen atoms: the pyridine nitrogen (Npy), the endocyclic thiazole nitrogen (Nthiazole), and the exocyclic amino nitrogen (Namino). The availability of the lone pair of electrons on each nitrogen for protonation dictates its contribution to the molecule's overall basic character.

Figure 1: Structure of this compound highlighting the three distinct nitrogen atoms that act as potential basic centers.

-

Pyridine Nitrogen (Npy): The lone pair on the sp²-hybridized pyridine nitrogen resides in an sp² orbital, perpendicular to the aromatic π-system. It is therefore fully available for protonation. Pyridine itself is a moderately weak base with a pKa of its conjugate acid around 5.2.[7][8] The thiazole ring attached at the 2-position acts as an electron-withdrawing group, which is expected to decrease the electron density on the pyridine ring and slightly reduce the basicity of Npy compared to unsubstituted pyridine.[9]

-

Exocyclic Amino Nitrogen (Namino): This nitrogen is also sp²-hybridized due to significant resonance delocalization of its lone pair into the thiazole ring's π-system. This delocalization, a key feature of 2-aminothiazoles, increases the electron density of the ring but significantly reduces the availability of the lone pair for protonation. This makes the exocyclic amino group substantially less basic than a typical alkylamine.[9][10]

-

Endocyclic Thiazole Nitrogen (Nthiazole): Like the pyridine nitrogen, the thiazole nitrogen is sp²-hybridized with its lone pair in an sp² orbital, not participating in the aromatic system. However, the adjacent sulfur atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect, significantly reducing the basicity of this nitrogen. Consequently, the thiazole nitrogen is the least basic of the three sites.

Protonation Equilibrium:

The primary protonation event will occur at the most basic site. Based on the analysis above, a clear hierarchy of basicity emerges: Npy > Namino > Nthiazole . Therefore, in an acidic medium, the pyridinium cation is the predominantly formed species.

Figure 2: Logical diagram of protonation equilibria, indicating the pyridine nitrogen as the most favorable site.

Quantitative Assessment of Basicity: pKa

| Compound | pKa of Conjugate Acid | Rationale / Comment | Source |

| Pyridine | ~5.23 | Reference aromatic amine base. | [7][8] |

| 2-Aminothiazole | ~5.38 | The amino group increases basicity relative to thiazole (pKa ~2.5), but protonation occurs on the endocyclic nitrogen. | [3] |

| This compound | ~3.40 (Predicted) | The combined electron-withdrawing effects of both heterocyclic rings likely reduce the overall basicity compared to the parent compounds. Protonation is predicted at Npy. | [12] |

This predicted pKa suggests that the molecule is a weak base, significantly less basic than pyridine or 2-aminothiazole alone. This underscores the potent electronic influence the linked heterocyclic systems exert on one another.

Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely used method for constructing the 2-amino-4-substituted-thiazole core is the Hantzsch thiazole synthesis.[13][14] This reaction involves the condensation of an α-haloketone with a thiourea.[15] For the title compound, the synthesis proceeds by reacting 2-acetylpyridine-derived α-haloketone with thiourea.[16]

Figure 3: Experimental workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established literature procedures.[16] It is designed to be a self-validating system, where successful execution yields a product whose identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS, melting point).

Materials:

-

2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

-

Thiourea

-

Ethanol (Absolute)

-

Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for chromatography

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Neutralization: In a 100 mL round-bottomed flask, dissolve 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (0.01 mol) in 30 mL of water. Carefully add a saturated solution of NaHCO₃ dropwise with stirring until the effervescence ceases and the solution is neutral to pH paper. Extract the free base into DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-haloketone as an oil.

-

Causality: The starting material is often supplied as a hydrobromide salt to improve stability. It must be neutralized to the free base form to participate in the condensation reaction.

-

-

Condensation: To the flask containing the crude 2-bromo-1-(pyridin-2-yl)ethanone, add thiourea (0.01 mol, 0.76 g) and 50 mL of absolute ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: Consistent heating and reaction time are crucial for reproducibility. TLC allows for real-time monitoring to ensure the reaction has gone to completion, preventing premature workup and low yields.

-

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel. The mobile phase is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 20:1:0.1 v/v/v).

-

Causality: The small amount of ammonium hydroxide in the eluent acts as a basic modifier to prevent the slightly basic product from tailing on the acidic silica gel, ensuring sharper peaks and better separation.

-

-

Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield 4-(pyridin-2-yl)thiazol-2-amine as a white to pale brown solid.[12][16] Determine the melting point and acquire NMR and MS spectra to confirm identity and purity. (Expected Melting Point: 173-174 °C).[16]

Protocol: Experimental pKa Determination by Potentiometric Titration

Determining the pKa experimentally provides a definitive value, crucial for building accurate structure-activity relationships or for formulation development. Potentiometric titration is a robust and accessible method.

Figure 4: Standard workflow for determining the pKa of a basic compound via potentiometric titration.

Procedure:

-

System Calibration: Calibrate a high-quality pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Trustworthiness: This multi-point calibration ensures the electrode's response is linear and accurate across the expected pH range of the titration, forming the foundation of a reliable measurement.

-

-

Analyte Preparation: Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but the resulting pKa will be an apparent pKa (pKaapp).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration Execution: Using a calibrated burette or an autotitrator, add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Conclusion and Implications

The basicity of this compound is a nuanced property governed by the electronic interplay between its constituent heterocyclic rings. The pyridine nitrogen stands out as the primary basic center, though its basicity is attenuated by the electron-withdrawing nature of the attached 2-aminothiazole system. The predicted pKa of ~3.40 indicates it is a weak base. This property is paramount for professionals in drug development, as it directly influences a compound's solubility, membrane permeability, and potential for salt formation, all of which are critical pharmacokinetic parameters. For materials scientists and coordination chemists, understanding the primary site of protonation and metal binding is fundamental to designing novel ligands, catalysts, and functional materials. The robust synthetic and analytical protocols provided herein offer a clear pathway for researchers to produce, characterize, and confidently utilize this valuable chemical entity.

References

-

Smaali, A., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Retrieved from [Link]

-

Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Dueke-Eze, C. U., et al. (2019). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Pure and Applied Chemical Sciences. Retrieved from [Link]

-

Leito, I., et al. (2013). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Castro, A. J., et al. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Université du Luxembourg. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Retrieved from [Link]

-

Kourkouli, V., & Geronikaki, A. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

-

Szyrwiel, Ł., et al. (2024). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. International Journal of Molecular Sciences. Retrieved from [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy. Retrieved from [Link]

-

Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. m.youtube.com [m.youtube.com]

- 14. synarchive.com [synarchive.com]

- 15. scribd.com [scribd.com]

- 16. This compound CAS#: 30235-26-8 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to 4-Pyridin-2-yl-thiazol-2-ylamine: Synthesis, Structural Elucidation, and Core Applications

Abstract

This technical guide provides an in-depth exploration of 4-Pyridin-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing both a pyridine and a 2-aminothiazole moiety, this molecule serves as a privileged scaffold for the synthesis of novel therapeutic agents. This document details a robust and reproducible protocol for its synthesis via the classic Hantzsch thiazole reaction, offers a comprehensive guide to its structural and analytical characterization using modern spectroscopic and chromatographic techniques, and discusses its established and potential applications in pharmaceutical research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile chemical entity.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

This compound (CAS No: 30235-26-8) is a bifunctional heteroaromatic compound that merges two critical pharmacophores: the pyridine ring and the 2-aminothiazole core.[1] The 2-aminothiazole ring is a foundational structure in a multitude of FDA-approved drugs and is renowned for a wide spectrum of biological activities.[2][3] Its fusion with the pyridine moiety, a common feature in biologically active molecules, creates a scaffold with unique electronic properties and hydrogen bonding capabilities, making it a valuable building block in drug discovery.[4]

Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, most notably as anti-tubercular agents and as inhibitors of cyclin-dependent kinases (CDKs) for oncology applications.[5][6] This guide serves as a comprehensive resource, moving from the foundational chemistry of the molecule to its practical application, providing researchers with the necessary knowledge to synthesize, analyze, and strategically utilize this compound in their work.

Core Molecular Profile

A precise understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and application.

Chemical Structure

The molecule consists of a pyridine ring attached at its 2-position to the 4-position of a thiazole ring, which in turn bears an amino group at the 2-position.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | [7] |

| Molecular Weight | 177.23 g/mol | [7] |

| Monoisotopic Mass | 177.03606841 Da | [7][8] |

| Melting Point | 173-174 °C | [9] |

| InChI Key | BLKHMTAXNXLDJP-UHFFFAOYSA-N | [7][10] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 30235-26-8 | [7][9] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[2][11] This reaction provides a direct and efficient route to this compound through the condensation of an α-haloketone with a thioamide-containing reagent, typically thiourea.[12]

Reaction Mechanism

The causality of the Hantzsch synthesis is a two-step process involving nucleophilic substitution followed by cyclocondensation.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(pyridin-2-yl)ethanone, displacing the bromide ion.

-

Cyclization & Dehydration: An intramolecular condensation occurs where one of the amine nitrogens attacks the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[13] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[13]

Detailed Experimental Protocol

This protocol is adapted from established and verified literature procedures.[5][9] It is designed to be self-validating through in-process monitoring and clear purification steps.

Materials & Reagents:

-

2-bromo-1-(pyridin-2-yl)ethanone hydrobromide

-

Thiourea

-

Ethanol (Absolute)

-

Sodium Hydroxide (NaOH), 2M solution

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

-

Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for elution

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone (e.g., 1.0 g, 5 mmol) and thiourea (e.g., 0.34 g, 5.1 mmol).[5]

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Heating: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[5][9]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2-4 hours.[5][9]

-

Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. A precipitate, the hydrobromide salt of the product, may form.[5]

-

Work-up & Neutralization:

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.[9]

-

Dissolve the resulting solid in a 2M NaOH solution (approx. 25 mL) to neutralize the hydrobromide salt and deprotonate the thiazole ring, yielding the free amine.[5]

-

Rationale: This base wash is crucial. The initial product is a salt, which is often more soluble in the aqueous/alcoholic phase. Neutralization renders the product less polar, facilitating its extraction into an organic solvent.

-

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid.[5]

-

Purification: Purify the crude solid by column chromatography on silica gel. A suitable mobile phase is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 20:1:0.1, v/v/v).[9] The small amount of ammonium hydroxide helps to prevent peak tailing of the basic amine product on the acidic silica gel.

-

Final Product: Combine the pure fractions and remove the solvent to obtain 4-(Pyridin-2-yl)thiazol-2-ylamine as a white solid (typical yield: 55-80%).[5][9] Confirm the melting point (173-174 °C).[9]

Structural Elucidation and Analytical Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is standard practice.

Sources

- 1. navyachempharma.com [navyachempharma.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-(pyridin-2-yl)-1,3-thiazol-2-amine (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 9. This compound CAS#: 30235-26-8 [amp.chemicalbook.com]

- 10. 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 [sigmaaldrich.com]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

4-Pyridin-2-yl-thiazol-2-ylamine CAS number 30235-26-8

An In-Depth Technical Guide to 4-Pyridin-2-yl-thiazol-2-ylamine (CAS: 30235-26-8): A Keystone Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. This compound, identified by CAS number 30235-26-8, is a quintessential example of such a scaffold. This heterocyclic compound, composed of a pyridine ring linked to a 2-aminothiazole core, represents a critical starting point and structural motif in the design of novel therapeutics.[1][2] Its utility is not merely academic; derivatives built upon this foundation have shown significant promise as potent inhibitors of key enzymes implicated in cancer, infectious diseases, and metabolic disorders.[3][4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, detail robust synthesis and purification protocols, explore its primary application as a pharmacophore for kinase inhibition, and survey its broader therapeutic potential. By integrating field-proven insights with established methodologies, this document serves as a practical resource for harnessing the full potential of this versatile molecular building block.

Physicochemical Properties and Characterization

The precise identity and purity of a starting material are paramount in any synthetic or screening campaign. This compound is a solid at room temperature with well-defined chemical properties that facilitate its handling and characterization.[6][7]

| Property | Value | Source(s) |

| CAS Number | 30235-26-8 | [2][6] |

| Molecular Formula | C₈H₇N₃S | [2][8] |

| Molecular Weight | 177.23 g/mol | [8] |

| IUPAC Name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | [2][7] |

| Melting Point | 173-174 °C | [6] |

| InChI Key | BLKHMTAXNXLDJP-UHFFFAOYSA-N | [2][7] |

| Appearance | White to off-white solid | [4][6] |

| Synonyms | 2-Amino-4-(2-pyridyl)thiazole | [2][6][9] |

Standard analytical techniques are used to confirm the structure and purity of the compound. High-Resolution Mass Spectrometry (HRMS) should confirm the calculated molecular weight, while ¹H and ¹³C NMR spectroscopy will elucidate the specific arrangement of protons and carbons, with characteristic shifts for the pyridine and thiazole ring systems.[4]

Synthesis and Purification

The most reliable and widely adopted method for synthesizing this compound is the Hantzsch thiazole synthesis . This classic condensation reaction provides an efficient route to the 2-aminothiazole core. The process involves the reaction of an α-haloketone with a thiourea.[4][6][10] In this specific case, 2-bromo-1-(pyridin-2-yl)ethanone is reacted with thiourea.

Caption: Hantzsch synthesis workflow for this compound.

Detailed Laboratory Protocol: Hantzsch Synthesis

This protocol is a synthesized methodology based on established literature procedures.[4][6]

Objective: To synthesize this compound.

Materials:

-

2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

-

Thiourea

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) and thiourea (1.05 eq).

-

Rationale: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone starting material.

-

-

Solvation: Add absolute ethanol to the flask to create a slurry (approx. 10-15 mL per gram of the limiting reagent).

-

Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction under reflux conditions without being overly reactive.

-

-

Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the cyclization reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form.[4] Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dissolve the resulting residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. This will deprotonate the amine and make it soluble in organic solvents. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: The reaction can produce an acidic hydrobromide salt of the product. Neutralization is crucial for efficient extraction into an organic solvent like ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Rationale: The brine wash removes residual water, and sodium sulfate removes any remaining traces of moisture to prevent interference in subsequent steps.

-

-

Purification: Purify the crude solid by column chromatography on silica gel. A common eluent system is a gradient of Dichloromethane:Methanol with a small amount of Ammonium Hydroxide (e.g., 20:1:0.1 v/v/v).[6]

-

Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts. The basic ammonium hydroxide prevents the amine product from streaking on the acidic silica gel.

-

-

Final Product: Combine the pure fractions and remove the solvent to yield this compound as a white or off-white solid.[4][6] Confirm identity and purity using NMR and MS analysis.

Core Utility: A Scaffold for Kinase Inhibition

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors.[11] Kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[12][13]

Derivatives of this scaffold have proven particularly effective as inhibitors of Cyclin-Dependent Kinases (CDKs), especially CDK4 and CDK6.[3][12] These kinases are critical for cell cycle progression. In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation.[13]

Caption: Simplified CDK4/6-Rb signaling pathway and point of inhibition.

The 2-aminothiazole moiety often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The pyridine ring can be modified to extend into other regions of the binding site, allowing for the tuning of potency and selectivity. Medicinal chemistry efforts have resulted in orally bioavailable derivatives that cause marked inhibition of tumor growth in xenograft models.[3][12]

Expanding Therapeutic Potential

The versatility of the this compound scaffold extends beyond oncology. Its unique electronic and structural features have made it a valuable starting point for developing agents against a range of diseases.

-

Anti-Tubercular Activity: Analogs have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Studies have shown that while the parent compound has modest activity, specific substitutions on the 2-amino group can lead to potent anti-tubercular agents, though cytotoxicity must be carefully monitored.[4]

-

Anti-filarial Agents: The scaffold has been used to develop novel macrofilaricidal compounds for treating human filarial infections like onchocerciasis (river blindness).[14]

-

Dual-Action Hypoglycemic Agents: In the context of type 2 diabetes, derivatives have been designed to act as both glucokinase (GK) activators and peroxisome proliferator-activated receptor γ (PPARγ) agonists, offering a multi-target approach to lowering blood glucose.[5]

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on this scaffold, standardized biological assays are essential.

Protocol: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK4.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer containing a small percentage of DMSO.

-

Reaction Mixture: In a 96-well plate, add the kinase buffer, recombinant human CDK4/Cyclin D1 enzyme, and the substrate (e.g., a fragment of the Rb protein).

-

Compound Addition: Add the diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and a radioactive tracer, such as γ-³²P-ATP.

-

Rationale: The kinase will transfer the radioactive phosphate from ATP to the Rb substrate. The amount of radioactivity incorporated is directly proportional to enzyme activity.

-

-

Reaction Incubation: Incubate for 30-60 minutes at 30 °C.

-

Termination: Stop the reaction by adding a strong chelating agent like EDTA or by spotting the mixture onto a phosphocellulose filter paper which binds the phosphorylated protein.

-

Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Detection: Measure the radioactivity remaining on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

| Hazard Type | GHS Statements | Recommendations |

| Acute Toxicity | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and lab coat.[7][8] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles.[7][8] |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood.[7][8] |

Handling: Use standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid creating dust.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6][16]

Conclusion

This compound (CAS 30235-26-8) is far more than a simple chemical intermediate; it is a validated privileged scaffold that has become a cornerstone of modern drug discovery programs. Its straightforward and scalable synthesis via the Hantzsch reaction, combined with its ideal pharmacophoric features for targeting enzyme active sites, particularly those of protein kinases, ensures its continued relevance. The demonstrated success in generating potent CDK inhibitors for cancer therapy highlights its most prominent application, while emerging research in infectious and metabolic diseases underscores its vast untapped potential. For research teams aiming to develop novel small molecule therapeutics, a deep understanding of this scaffold provides a significant strategic advantage.

References

-

Zheng, X., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Available from: [Link]

-

Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. Available from: [Link]

-

PubMed. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Available from: [Link]

-

PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

-

Acmec Biochemical. 30235-26-8[4-(2-Pyridinyl)thiazol-2-amine]. Available from: [Link]

- Google Patents. EP3331880A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.

-

Li, Z., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Molecular Modeling, 30(7), 195. Available from: [Link]

-

Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]

-

PubChem. 4-(3-Pyridinyl)-2-thiazolamine. Available from: [Link]

-

Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

-

Safety Data Sheet. General Safety Information. Available from: [Link]

-

MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

-

Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[3][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available from: [Link]

-

ResearchGate. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. Available from: [Link]

-

PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

-

PubChemLite. 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

-

Navya Chem Pharma Llc. 5-(pyridin-4-yl)thiazol-2-amine. Available from: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 30235-26-8 [amp.chemicalbook.com]

- 7. 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 [sigmaaldrich.com]

- 8. 30235-26-8[4-(2-Pyridinyl)thiazol-2-amine]- Acmec Biochemical [acmec.com.cn]

- 9. fishersci.pt [fishersci.pt]

- 10. researchgate.net [researchgate.net]

- 11. EP3331880A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]

- 12. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.adeo.com [media.adeo.com]

- 16. chempoint.com [chempoint.com]

A-Z Guide to the Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(pyridin-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its combination with a pyridine moiety offers unique physicochemical properties for drug design.[1][2][3][4] This document details the most prevalent and efficient synthetic route, the Hantzsch thiazole synthesis, from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, reproducible experimental protocol, and discuss key characterization data for product validation. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Significance of the Pyridyl-Thiazole Scaffold

The fusion of pyridine and 2-aminothiazole rings creates a molecular architecture with substantial pharmacological potential. The 2-aminothiazole core is a key pharmacophore present in a wide array of therapeutic agents, including antivirals, antibacterials, anti-inflammatory agents, and anticancer drugs.[1][2][3][4] Its prevalence is attributed to its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for rigidification, which can enhance binding affinity to biological targets.

The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can serve as a hydrogen bond acceptor and a basic center, often improving aqueous solubility and metabolic stability. The combination of these two heterocycles in 4-(pyridin-2-yl)thiazol-2-amine (CAS No. 30235-26-8) results in a compound with a unique electronic and steric profile, making it an attractive building block for the synthesis of novel bioactive molecules.[5][6]

Retrosynthetic Analysis and Strategy

The most logical and widely adopted approach for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis .[7] This powerful cyclocondensation reaction involves the reaction of an α-haloketone with a thiourea or thioamide.

Our retrosynthetic analysis for 4-(pyridin-2-yl)thiazol-2-amine identifies two key precursors:

-

2-(Bromoacetyl)pyridine : The requisite α-haloketone.

-

Thiourea : The source of the 2-amino group and the sulfur atom of the thiazole ring.

This leads to a straightforward two-step synthetic plan starting from the commercially available 2-acetylpyridine.

Caption: Retrosynthetic analysis of 4-(pyridin-2-yl)thiazol-2-amine.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis, work-up, and purification of the target compound.

Step 1: Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide

The first step is the α-bromination of 2-acetylpyridine. This reaction generates the key α-haloketone intermediate. Using elemental bromine in a suitable solvent like hydrobromic acid is a common and effective method.

-

Causality: The acidic medium protonates the carbonyl oxygen, activating the α-carbon towards enolization. The enol then undergoes electrophilic attack by bromine. The resulting product often precipitates as the hydrobromide salt, which aids in its isolation.

Materials:

-

2-Acetylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Bromine (Br₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine in 48% hydrobromic acid under cooling in an ice bath.

-

Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

A yellow precipitate of 2-(bromoacetyl)pyridine hydrobromide will form.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold diethyl ether to remove unreacted bromine and other impurities, and dry it under vacuum.

Safety Note: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 2: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine (Hantzsch Cyclization)

This is the key ring-forming step where the α-haloketone reacts with thiourea to form the 2-aminothiazole ring.

-

Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the bromomethyl group. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8] Ethanol is an excellent solvent as it readily dissolves both reactants and facilitates the reaction upon heating (reflux).

Materials:

-

2-(Bromoacetyl)pyridine hydrobromide (from Step 1)

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

To a round-bottom flask, add 2-(bromoacetyl)pyridine hydrobromide and a slight molar excess (e.g., 1.2 equivalents) of thiourea.

-

Add ethanol as the solvent and heat the mixture to reflux with stirring.[8]

-

Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).[8]

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the free base of the product.

-

Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

-

For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Caption: Experimental workflow for the two-step synthesis.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

The mechanism is a classic example of a condensation-cyclization reaction.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-(bromoacetyl)pyridine, displacing the bromide ion. This forms an isothiouronium salt intermediate.

-

Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable, aromatic 4-(pyridin-2-yl)thiazol-2-amine.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Product Characterization and Data

Validation of the final product's identity and purity is crucial. The following data are characteristic of 4-(pyridin-2-yl)thiazol-2-amine.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | PubChem[5] |

| Molecular Weight | 177.23 g/mol | PubChem[5] |

| Appearance | Solid | Sigma-Aldrich[9] |

| CAS Number | 30235-26-8 | PubChem[5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include peaks for the thiazole proton, the four pyridine protons, and the amine (-NH₂) protons. The chemical shifts and coupling constants will be characteristic of the pyridyl-thiazole structure.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[5]

Conclusion

The Hantzsch thiazole synthesis provides a reliable, efficient, and scalable route to 4-(pyridin-2-yl)thiazol-2-amine from inexpensive starting materials. This two-step protocol, involving the bromination of 2-acetylpyridine followed by cyclocondensation with thiourea, is a cornerstone reaction for accessing this valuable heterocyclic scaffold. The detailed methodology and mechanistic insights provided in this guide serve as a practical resource for medicinal chemists and drug development professionals aiming to incorporate the pyridyl-aminothiazole motif into their research and discovery programs.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.

- Sharma, V., Kumar, P., & Pathak, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(4), 479-497. [Source: PubMed]

-

Wikipedia contributors. (2023, November 11). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

- Wang, L., Zhang, D., Zhang, S., Xu, B., & Ma, H. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9(22), 12345-12355.

- Schwartz, M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1421.

- Kumar, A., Kumar, A., Kumar, V., Singh, P., & Kumar, S. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11623. [Source: PubMed Central]

-

Royal Society of Chemistry. (n.d.). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. Retrieved from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 [sigmaaldrich.com]

4-Pyridin-2-yl-thiazol-2-ylamine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Pyridin-2-yl-thiazol-2-ylamine Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Its inherent ability to form key interactions within the ATP-binding pocket of various protein kinases has led to the discovery of potent and selective inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of therapeutic candidates derived from this core, with a primary focus on their role as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). We will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the validated experimental protocols for characterizing these effects.

Introduction: The this compound Scaffold

The this compound core is a heterocyclic chemical structure that has been extensively utilized in the design of kinase inhibitors.[1][2][3][4] Its structural rigidity and the strategic placement of nitrogen and sulfur atoms allow for multiple hydrogen bond donor and acceptor interactions, which are crucial for high-affinity binding to the hinge region of kinase domains. This scaffold serves as a foundational framework upon which various substituents can be appended to modulate potency, selectivity, and pharmacokinetic properties. While derivatives of this scaffold have been explored against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), their most prominent and clinically relevant application to date is in the inhibition of CDK4 and CDK6.[5]

Primary Molecular Targets: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

Extensive research has identified CDK4 and CDK6 as the principal targets for many anticancer agents based on the this compound framework.[1][2][3][4]

The Rationale for Targeting CDK4/6 in Oncology

CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in regulating the G1-S phase transition of the cell cycle.[2][4] In response to mitogenic signals, cyclin D proteins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by the CDK4/6-cyclin D complex leads to the release of E2F, initiating the transcription of genes necessary for DNA replication and cell cycle progression.

In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4] This can occur through various mechanisms, including amplification of cyclin D genes, inactivating mutations in Rb, or loss of endogenous CDK inhibitors like p16INK4a. Therefore, inhibiting CDK4/6 presents a key therapeutic strategy to restore cell cycle control in cancer cells.

Molecular Mechanism of Inhibition

Derivatives of this compound act as ATP-competitive inhibitors of CDK4 and CDK6. The core scaffold typically forms hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP. The pyridinyl and thiazolyl rings occupy the hydrophobic pocket, while substituents on these rings can be tailored to enhance interactions with specific residues, thereby conferring selectivity for CDK4/6 over other kinases like CDK1, CDK2, CDK7, and CDK9.[1][3]

Downstream Signaling and Cellular Effects

The inhibition of CDK4/6 by this compound derivatives initiates a cascade of downstream events that collectively contribute to their anticancer activity.

The Rb-E2F Pathway and G1 Cell Cycle Arrest

The primary consequence of CDK4/6 inhibition is the sustained hypophosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors, preventing the expression of S-phase genes. As a result, cancer cells are unable to progress from the G1 to the S phase of the cell cycle, leading to a G1 arrest.[1] This cytostatic effect is a hallmark of CDK4/6 inhibitors.

Caption: Signaling pathway of CDK4/6 inhibition.

Induction of Apoptosis

While the primary effect of CDK4/6 inhibition is cytostatic, prolonged G1 arrest can lead to cellular senescence or apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on the CDK4/6 pathway for survival.[6] The inhibition of CDK9 by some derivatives can also contribute to apoptosis by reducing the expression of anti-apoptotic proteins like Mcl-1.[6]

Experimental Protocols for Mechanistic Validation

To thoroughly characterize the mechanism of action of a this compound-based kinase inhibitor, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK4/6.

Objective: To determine the in vitro potency (e.g., IC50 or Ki) of the inhibitor against CDK4 and CDK6.

Methodology:

-

Reagents and Materials:

-

Purified, active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.

-

Rb protein (or a peptide substrate).

-

32P-ATP or 33P-ATP (for radiometric assay) or a suitable antibody for detecting phosphorylated substrate (for non-radiometric assays like ELISA or TR-FRET).

-

Test compound (this compound derivative) at various concentrations.

-

Kinase reaction buffer.

-

96- or 384-well plates.

-

Scintillation counter or plate reader.

-

-

Procedure (Radiometric Filter Binding Assay):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase reaction buffer, the substrate (Rb), and the diluted test compound.

-

Initiate the reaction by adding the CDK4/6 enzyme complex and radiolabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Antiproliferative Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Objective: To determine the concentration at which the inhibitor reduces cell proliferation by 50% (GI50).

Methodology:

-

Cell Lines: Use cancer cell lines with a known dependence on the CDK4/6 pathway (e.g., ER-positive breast cancer lines like MCF-7, or leukemia cell lines like MV4-11).[1]

-

Procedure (MTT or CellTiter-Glo® Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate as per the manufacturer's protocol.

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the GI50 value by plotting cell viability against compound concentration.

-

Western Blot Analysis of Target Engagement and Downstream Signaling

This technique is used to confirm that the compound inhibits the intended target in a cellular context and affects downstream signaling as hypothesized.

Objective: To visualize the phosphorylation status of Rb and the expression levels of cell cycle-related proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for:

-

Phospho-Rb (Ser780, Ser807/811)

-

Total Rb

-

Cyclin D1

-

CDK4, CDK6

-

p27Kip1

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Expected Results: A potent and selective CDK4/6 inhibitor should show a dose-dependent decrease in the levels of phosphorylated Rb, without significantly affecting the total Rb levels.

Cell Cycle Analysis by Flow Cytometry

This is a quantitative method to determine the percentage of cells in each phase of the cell cycle.

Objective: To confirm that the compound induces G1 cell cycle arrest.

Methodology:

-

Cell Treatment and Staining:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain them with a DNA-intercalating dye (e.g., propidium iodide).

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Expected Results: Treatment with a CDK4/6 inhibitor is expected to result in a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[1]

Quantitative Data Summary

| Assay | Parameter | Typical Values for Potent Inhibitors | Reference |

| Biochemical Kinase Assay | CDK4 IC50 | 1-50 nM | [1] |

| CDK6 IC50 | 10-100 nM | [1] | |

| Cellular Antiproliferative Assay | GI50 (in sensitive cell lines) | 20-500 nM | [1][3] |

| Cell Cycle Analysis | % of Cells in G1 (Treated vs. Control) | Significant increase (e.g., from 60% to 85%) | [1] |

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and effective core for the development of potent and selective CDK4/6 inhibitors. The mechanism of action of these compounds is well-characterized, involving the inhibition of Rb phosphorylation, leading to a G1 cell cycle arrest and a potent antiproliferative effect in cancer cells with a dysregulated Rb pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel drug candidates based on this privileged scaffold.

Future research in this area will likely focus on:

-

Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.

-

Exploring the potential of these compounds in combination with other targeted therapies or immunotherapies.

-

Identifying and overcoming mechanisms of resistance to CDK4/6 inhibitors.

References

- Faivre, S., et al. (2007). Sunitinib's mechanism of action.

- Aparicio-Gallego, G., et al. (2011). Sunitinib: a multi-targeted receptor tyrosine kinase inhibitor. Anti-Cancer Drugs.

- Wikipedia. (n.d.). Sunitinib.

- Patsnap Synapse. (2024).

- ChemicalBook. (2024).

- Pediatric Oncall. (n.d.).

- Patsnap Synapse. (2024).

- MedlinePlus. (2025).

- Massive Bio. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

- ResearchGate. (n.d.). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors.

-

Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PMC - NIH. [Link]

- PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.

- PubChemLite. (n.d.). 4-(pyridin-2-yl)-1,3-thiazol-2-amine.

-

Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. [Link]

- ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).

- Google Patents. (n.d.). EP3331880A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)

- Sigma-Aldrich. (n.d.). 4-(Pyridin-2-yl)thiazol-2-amine.

- 2-Amino-4-(4-pyridyl)-thiazole (Synonyms: 4-Pyridin-4-yl-thiazol-2-ylamine). (n.d.).

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]

- ChemicalBook. (n.d.). This compound CAS#: 30235-26-8.

- Guidechem. (n.d.). This compound 30235-26-8 wiki.

- Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

-

Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[7][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

- Alfa Chemistry. (n.d.). CAS 30235-26-8 4-(Pyridin-2-yl)thiazol-2-amine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sunitinib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of the 4-pyridin-2-yl-thiazol-2-ylamine scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its derivatives, and discuss its diverse biological activities, with a particular focus on its role as a potent kinase inhibitor in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Introduction: The Significance of the this compound Core

The this compound core is a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. This bifunctional heteroaromatic compound, combining a pyridine ring with a thiazole-2-amine moiety, offers multiple points for chemical modification, making it an ideal template for the design of targeted therapeutics.[1] The unique electronic and structural features of this scaffold allow for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Derivatives of this core structure have been extensively investigated and have shown promise as:

-

Anticancer Agents: Primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3]

-

Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[4][5]

-

Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade.[3][6]

-

Antiviral and Antimalarial Agents: Demonstrating potential in combating infectious diseases.[7][8]

This guide will provide a detailed exploration of these aspects, offering both theoretical insights and practical methodologies for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Building the this compound Scaffold

The primary and most efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis .[9][10] This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process:

Sources

- 1. scribd.com [scribd.com]

- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - Boopathi - Translational Cancer Research [tcr.amegroups.org]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 10. benchchem.com [benchchem.com]

discovery of 4-Pyridin-2-yl-thiazol-2-ylamine as a kinase inhibitor

An In-depth Technical Guide to the Discovery of 4-Pyridin-2-yl-thiazol-2-ylamine as a Kinase Inhibitor

Introduction: The Quest for Precision in Cancer Therapy

The landscape of oncology has been revolutionized by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. At the heart of this revolution are protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The challenge, however, lies in achieving selectivity, as many inhibitors bind to the highly conserved ATP-binding site, leading to off-target effects.[2]

This guide delves into the discovery and development of a particularly successful chemical scaffold in kinase inhibition: the this compound core. This "privileged structure" has served as the foundation for a multitude of potent and selective kinase inhibitors, demonstrating remarkable versatility in targeting key drivers of cell proliferation.[1] We will explore its synthesis, mechanism of action, and the structure-activity relationship (SAR) studies that have transformed this simple heterocyclic amine into clinical candidates for anticancer drugs.

The Privileged Scaffold: this compound

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound structure is a quintessential example. Its efficacy stems from the arrangement of its heterocyclic rings and hydrogen-bonding motifs, which mimic the adenine region of ATP.

The nitrogen atoms on the pyridine and thiazole rings are strategically positioned to form critical hydrogen bonds with the "hinge" region of a kinase's ATP-binding site.[1] This interaction is a cornerstone of many Type I and Type II kinase inhibitors, anchoring the molecule and allowing other parts of the structure to confer potency and selectivity.

Sources

Spectroscopic Data of 4-Pyridin-2-yl-thiazol-2-ylamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Pyridin-2-yl-thiazol-2-ylamine, a molecule of significant interest in medicinal chemistry and drug development. The structural elucidation of this heterocyclic compound is paramount for its application, and this guide will delve into its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular architecture.

Introduction